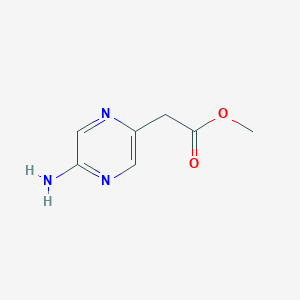
Methyl (5-aminopyrazin-2-yl)acetate
Cat. No. B8517414
M. Wt: 167.17 g/mol
InChI Key: DZFAXZPPMQNPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08329707B2
Procedure details


To a solution of methyl {5-[(tert-butoxycarbonyl)amino]pyrazin-2-yl}acetate (0.4811 g) in dioxane (5 mL) was added a 4 M hydrogen chloride dioxane solution (5 mL), followed by stirring overnight. The reaction mixture was concentrated and the obtained crude product was collected by filtration and washed with ethyl acetate. The obtained crude product was dissolved in water, and saturated aqueous sodium bicarbonate and ethyl acetate were added thereto, followed by stirring for 1 hour. Saturated brine was added thereto, followed by extraction with ethyl acetate (10 mL×20 times), and the obtained organic layer was washed with saturated brine, dried using anhydrous magnesium sulfate. After concentration under reduced pressure, methyl (5-aminopyrazin-2-yl)acetate (0.2662 g) was obtained as a pale yellow solid.
Name
methyl {5-[(tert-butoxycarbonyl)amino]pyrazin-2-yl}acetate
Quantity
0.4811 g
Type
reactant
Reaction Step One






Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[N:10]=[CH:11][C:12]([CH2:15][C:16]([O:18][CH3:19])=[O:17])=[N:13][CH:14]=1)=O)(C)(C)C.O1CCOCC1.Cl.C(=O)(O)[O-].[Na+].C(OCC)(=O)C>O1CCOCC1.O.[Cl-].[Na+].O>[NH2:8][C:9]1[N:10]=[CH:11][C:12]([CH2:15][C:16]([O:18][CH3:19])=[O:17])=[N:13][CH:14]=1 |f:1.2,3.4,8.9.10|
|
Inputs


Step One
|
Name
|
methyl {5-[(tert-butoxycarbonyl)amino]pyrazin-2-yl}acetate
|
|
Quantity
|
0.4811 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1N=CC(=NC1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1.Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained crude product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude product
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate (10 mL×20 times)
|
WASH
|
Type
|
WASH
|
|
Details
|
the obtained organic layer was washed with saturated brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1N=CC(=NC1)CC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.2662 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
